1-(3-(trifluoromethyl)pyridin-2-yl)ethanone
Description
Chemical Identity and Classification
1-(3-(trifluoromethyl)pyridin-2-yl)ethanone stands as a distinct member of the trifluoromethylpyridine family, characterized by its specific molecular architecture and unique substitution pattern. The compound bears the Chemical Abstracts Service registry number 749257-78-1, establishing its formal chemical identity within international databases. Its molecular formula, C8H6F3NO, reflects the presence of eight carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 189.14 grams per mole.
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with alternative names including 1-[3-(trifluoromethyl)pyridin-2-yl]ethanone and 1-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-one. The compound's structural representation through Simplified Molecular Input Line Entry System notation is recorded as CC(=O)C1=NC=CC=C1C(F)(F)F, providing a standardized method for computational chemical identification. The International Chemical Identifier string InChI=1S/C8H6F3NO/c1-5(13)7-6(8(9,10)11)3-2-4-12-7/h2-4H,1H3 offers additional structural specificity for database searches and molecular modeling applications.
From a classification perspective, this compound belongs to the broader category of organofluorine compounds, specifically within the subcategory of trifluoromethylated heterocycles. The presence of the pyridine ring system classifies it as a nitrogen-containing heterocyclic compound, while the ethanone functional group places it within the ketone family of organic compounds. The trifluoromethyl substituent at the 3-position of the pyridine ring represents a strategic modification that significantly influences the compound's electronic properties and reactivity profile.
Table 1: Physical and Chemical Properties of this compound
Significance in Organofluorine Chemistry
The compound this compound occupies a position of considerable importance within the field of organofluorine chemistry, representing the convergence of multiple significant chemical motifs that collectively contribute to its unique properties and applications. Organofluorine compounds have emerged as a cornerstone of modern chemical research, finding diverse applications ranging from pharmaceuticals and agrochemicals to advanced materials and specialized reagents. Within this broad category, compounds containing trifluoromethyl groups attached to aromatic heterocycles represent a particularly valuable subset due to their distinctive electronic and steric characteristics.
The trifluoromethyl group presents several unique attributes that distinguish it from other alkyl substituents and contribute to the compound's significance in chemical research. With an electronegativity of 3.2, equivalent to that of chlorine, the trifluoromethyl group functions as a powerful electron-withdrawing substituent that dramatically alters the electronic distribution within the pyridine ring system. This electronic modification influences both the reactivity patterns and the physicochemical properties of the resulting compound, making it valuable for applications requiring specific electronic characteristics.
The Van der Waals radius of the trifluoromethyl group, measuring approximately 2.2 Ångströms, is comparable to that of an isopropyl group, yet its electronic properties are fundamentally different. This size similarity combined with electronic dissimilarity allows the trifluoromethyl group to serve as a bioisostere for other bulky alkyl groups while providing enhanced metabolic stability and altered biological activity profiles. The carbon-fluorine bonds within the trifluoromethyl group exhibit exceptional strength, with bond energies around 480 kilojoules per mole, contributing to the overall thermal and chemical stability of compounds containing this functional group.
Trifluoromethylpyridine derivatives, including this compound, have gained particular attention in the agrochemical and pharmaceutical industries due to their unique biological activities. The combination of the pyridine nitrogen's basicity and hydrogen-bonding capability with the electron-withdrawing effects of the trifluoromethyl group creates molecules with distinctive interaction profiles with biological targets. This combination has proven particularly valuable in the development of pesticides and pharmaceutical compounds, where more than fifty percent of recently launched products contain fluorine substituents.
The synthetic utility of this compound extends beyond its direct applications to its role as a versatile building block for the construction of more complex molecular architectures. The presence of the ethanone functional group provides multiple synthetic handles for further chemical elaboration, including nucleophilic addition reactions, condensation reactions, and reduction processes. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl substituent, makes the compound susceptible to nucleophilic aromatic substitution reactions under appropriate conditions.
Historical Context and Development
The development of this compound and related trifluoromethylpyridine compounds represents a significant milestone in the broader historical evolution of organofluorine chemistry and synthetic methodology. The journey toward the synthesis and application of such compounds has been shaped by advances in fluorination techniques, improved understanding of fluorine's unique properties, and the growing recognition of fluorine-containing compounds' value in pharmaceutical and agrochemical applications.
The historical foundation for trifluoromethylpyridine chemistry can be traced to the mid-20th century developments in fluorine chemistry and the gradual recognition that fluorine substitution could dramatically alter the biological and physicochemical properties of organic compounds. Early work in organofluorine chemistry faced significant challenges related to the handling of fluorinating agents and the development of synthetic methods capable of introducing fluorine atoms selectively and efficiently. The trifluoromethyl group, in particular, presented unique synthetic challenges due to its high electronegativity and the tendency of trifluoromethyl-containing intermediates to undergo decomposition reactions.
The emergence of trifluoromethylpyridine derivatives as important synthetic targets gained momentum with the development of improved trifluoromethylation methodologies in the late twentieth and early twenty-first centuries. Researchers recognized that the combination of the pyridine heterocycle with trifluoromethyl substitution could provide compounds with exceptional stability, unique electronic properties, and valuable biological activities. The development of reagents such as those described in Umemoto's pioneering work provided reliable methods for introducing trifluoromethyl groups into aromatic systems, enabling the systematic exploration of trifluoromethylpyridine chemistry.
The industrial significance of trifluoromethylpyridine compounds became apparent with the introduction of fluazifop-butyl, the first trifluoromethylpyridine derivative to reach the agrochemical market. This breakthrough demonstrated the practical value of such compounds and stimulated extensive research into related structures. Subsequently, more than twenty new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names, establishing this class of compounds as a cornerstone of modern crop protection chemistry.
Table 2: Development Timeline of Trifluoromethylpyridine Chemistry
The pharmaceutical industry has similarly embraced trifluoromethylpyridine chemistry, with five pharmaceutical products and two veterinary products containing the trifluoromethylpyridine moiety having received market approval. The continued development of candidates in clinical trials suggests that this trend will persist, driven by the unique properties that trifluoromethyl substitution imparts to bioactive molecules. The ability of trifluoromethyl groups to enhance metabolic stability, improve membrane permeability, and modulate biological activity has made them valuable tools in drug discovery and development.
The synthetic accessibility of this compound has been facilitated by advances in both trifluoromethylation methodology and pyridine chemistry. Modern synthetic approaches to such compounds benefit from improved understanding of the electronic effects of fluorine substitution and the development of more selective and efficient synthetic methods. The compound's availability from multiple commercial sources, as evidenced by its presence in various chemical supply catalogs, reflects both its synthetic accessibility and its recognized value as a research and development tool.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)7-6(8(9,10)11)3-2-4-12-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJVJQXOFNIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695112 | |
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749257-78-1 | |
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
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Preparation Methods
Key Steps:
Formation of Borane Complex:
Borane is generated in situ by reacting alkali metal borohydrides (potassium or sodium) with acids such as acetic acid, hydrochloric acid, or trifluoroacetic acid in organic solvents like tetrahydrofuran (THF) or 1,4-dioxane.Reduction Conditions:
The nitrile compound, 2-(3-trifluoromethyl-2-pyridyl)acetonitrile, is added dropwise to cooled borane solution (typically between -10°C and 0°C). The mixture is stirred, then gradually heated to around 30-35°C for 1-3 hours to facilitate reduction to the corresponding ethanone.Post-Reduction Workup:
After completion, the reaction mixture is cooled, and methanol (20-30 wt%) is added slowly to quench excess borane. The mixture is stirred at room temperature for 6-8 hours, then distilled under reduced pressure. The resulting solution is treated with water to precipitate the product, which is filtered, washed, and dried.
Representative Data:
| Parameter | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Borane source | BH₄ in acetic acid or trifluoroacetic acid | Up to 93% | >98% | |
| Temperature | -10°C to 35°C | - | - | |
| Solvent | THF or 1,4-dioxane | - | - |
Advantages:
- High yields (>90%)
- Mild reaction conditions
- Good selectivity for the ethanone
Catalytic Hydrogenation Routes
Although less common, catalytic hydrogenation of related nitriles or imines has been explored, often employing palladium or platinum catalysts under high pressure. However, these methods are less favored due to harsher conditions and lower selectivity compared to borane reductions.
Alternative Chemical Reduction Methods
Other chemical reducing agents such as lithium aluminum hydride (LiAlH₄) have been tested but are less preferred due to their reactivity and handling difficulties. The patent literature emphasizes borane-based methods for their efficiency and safety profile.
Biocatalytic and Asymmetric Methods
Recent advances include biocatalytic reductions using recombinant bacteria or enzymes to produce chiral intermediates, but these are mainly applied to chiral derivatives rather than the racemic ethanone.
Synthesis Summary Table
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Borane Reduction | Potassium/Sodium borohydride + acids | -10°C to 35°C, 1-3 h | High yield, high purity | Requires careful handling of borane |
| Catalytic Hydrogenation | H₂ + metal catalyst | High pressure, elevated temperature | Potential for scale-up | Harsh conditions, lower selectivity |
| Chemical Reducing Agents | LiAlH₄ | Anhydrous conditions | Strong reduction | Handling difficulty, over-reduction risk |
Research Findings and Optimization
Recent studies highlight the importance of reaction parameters:
- Temperature Control: Maintaining low temperatures during borane addition prevents side reactions.
- Reaction Time: Sufficient stirring (30-60 min) ensures complete reduction.
- Quenching: Slow addition of methanol or water prevents violent reactions.
- Purification: Precipitation with water and filtration yields high-purity products.
Furthermore, the choice of borane source and solvent significantly influences yield and purity, with in situ generated borane solutions in organic solvents being preferred for operational simplicity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : 1-(3-(Trifluoromethyl)pyridin-2-yl)ethanone serves as a building block for synthesizing various pharmaceuticals. Its derivatives have shown potential as anti-cancer agents and antibiotics, highlighting its role in developing new therapeutics.
- Biological Activity : Studies indicate that compounds containing trifluoromethylpyridine moieties exhibit a range of biological activities, including antimicrobial and antifungal properties. For example, derivatives have been tested for their efficacy against resistant bacterial strains.
-
Agrochemicals
- Pesticide Formulation : The compound is explored for use in developing novel agrochemicals due to its biological activity against pests and pathogens. Its unique structure allows for modifications that can enhance efficacy and reduce environmental impact.
- Herbicide Development : Research has indicated that similar compounds can act as herbicides, providing pathways for creating selective herbicides that target specific weeds without harming crops.
-
Materials Science
- Polymer Chemistry : this compound is investigated for its potential in synthesizing functional polymers. The incorporation of trifluoromethyl groups can impart desirable properties such as increased thermal stability and chemical resistance.
- Nanotechnology : The compound's unique electronic properties make it suitable for applications in nanotechnology, particularly in the development of nanoscale devices and materials.
Case Studies
-
Antimicrobial Activity Study
- A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results suggest potential applications in treating bacterial infections resistant to conventional antibiotics.
-
Agrochemical Efficacy Testing
- Research on the herbicidal properties of a derivative showed effective control over specific weed species while maintaining crop safety. This study underscores the potential for developing targeted agrochemicals that minimize environmental impact.
-
Polymer Development Research
- A project focused on synthesizing polymers using this compound revealed enhanced thermal stability compared to traditional polymers. This finding opens avenues for creating more durable materials suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Position Variations
The position of the trifluoromethyl and ethanone groups on the pyridine ring significantly influences physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Steric Considerations: The 2-position ethanone group in the target compound may introduce steric hindrance near the pyridine nitrogen, affecting coordination in metal-catalyzed reactions .
Functional Group Variations
Replacing the ethanone group with other functionalities leads to distinct properties:
Key Observations :
- Ethanone vs. Aldehyde: Aldehyde-containing analogs exhibit higher reactivity toward nucleophiles but lower stability under acidic conditions compared to ethanone derivatives .
Physicochemical Properties
Comparative data for select compounds:
Key Observations :
Biological Activity
1-(3-(Trifluoromethyl)pyridin-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and pharmacological implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a trifluoromethyl group at the 3-position and an ethanone moiety. The presence of the trifluoromethyl group significantly influences its physicochemical properties, making it a candidate for various biological applications.
Antitumoral Potential
Recent studies have explored the antitumoral properties of compounds related to this compound. For instance, derivatives exhibiting similar structural motifs have shown significant inhibitory effects on tumor cell lines, with growth inhibition (GI50) values below 10 µM in various human cancer models. Notably, compounds with trifluoromethyl substitutions demonstrated enhanced activity against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Cell cycle arrest |
| 2h | MDA-MB-468 | <10 | Apoptosis induction |
Antichlamydial Activity
The trifluoromethyl group has also been implicated in enhancing antichlamydial activity. In studies involving various derivatives, those containing the trifluoromethyl substituent exhibited selective activity against Chlamydia species. The mechanism appears to involve disruption of bacterial cell morphology without significant toxicity to host cells .
Antitubercular Activity
Compounds structurally related to this compound have been identified as potential anti-tubercular agents. Research indicates that modifications to the pyridine ring can lead to improved efficacy against Mycobacterium tuberculosis. The trifluoromethyl group contributes to the electronic properties necessary for interaction with bacterial enzymes .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyridine Derivative : Starting from commercially available pyridine or its derivatives, reactions such as nucleophilic substitution can introduce the trifluoromethyl group.
- Ethanone Formation : The ethanone moiety can be introduced via acylation reactions using acyl chlorides or anhydrides.
- Purification : The final product is purified through recrystallization or chromatography.
Case Studies
Several case studies highlight the biological potential of related compounds:
- Neuroprotective Compounds : A study demonstrated that derivatives of this compound serve as precursors for neuroprotective agents through whole-cell biotransformation processes using recombinant E. coli .
- In Vivo Models : In chick chorioallantoic membrane (CAM) assays, compounds similar to this compound reduced tumor size significantly, suggesting potential for further development in cancer therapies .
Q & A
Q. What are the optimal synthetic routes for 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, acylation of 3-(trifluoromethyl)pyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a common approach. Optimization involves controlling stoichiometry, temperature (e.g., 0–25°C), and solvent polarity. Post-synthesis purification using column chromatography or recrystallization (e.g., ethyl acetate/hexane mixtures) enhances purity. LCMS (e.g., m/z 193 [M+H]⁺) and HPLC (retention time ~0.81 minutes under SQD-FA05 conditions) are critical for validating product identity and purity .
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The ketone group (C=O) appears as a singlet at ~2.6 ppm (¹H) and ~200 ppm (¹³C). The pyridine ring protons exhibit splitting patterns consistent with substitution (e.g., meta-CF₃ shifts aromatic protons downfield).
- FT-IR : Strong absorption at ~1700 cm⁻¹ confirms the carbonyl stretch.
- LCMS/HPLC : Molecular ion peaks (e.g., m/z 193 [M+H]⁺) and retention times cross-validate structural integrity .
Q. What are the key challenges in purifying this compound, and how are they addressed?
- Methodological Answer : The trifluoromethyl group increases hydrophobicity, complicating aqueous workup. Solutions include:
- Using biphasic solvent systems (e.g., ethyl acetate/water) for efficient separation.
- Employing brine washes (e.g., 12% NaCl) to reduce emulsion formation during extraction.
- Crystallization from non-polar solvents (e.g., hexane/ethyl acetate) to isolate high-purity crystals .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths, angles, and torsional data. For example, monoclinic systems (space group C2/c) with unit cell parameters (a = 32.692 Å, b = 6.3772 Å, c = 18.215 Å, β = 92.985°) are typical for pyridine derivatives. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic substitution to the 5-position. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids react at the ketone-adjacent position. Kinetic studies (e.g., monitoring via ¹⁹F NMR) reveal rate-limiting transmetallation steps, with turnover frequencies (TOFs) dependent on ligand electron-donating properties .
Q. How do solvent effects and pH influence the stability of this compound in aqueous media?
- Methodological Answer : Hydrolysis of the ketone group is pH-dependent. Under acidic conditions (pH < 3), protonation of the pyridine nitrogen accelerates hydration to the geminal diol. In basic media (pH > 10), hydroxide ions attack the carbonyl carbon, forming carboxylate intermediates. Stability studies using accelerated degradation tests (e.g., 40°C/75% RH) and HPLC monitoring quantify decomposition rates. Buffered solutions (e.g., phosphate at pH 7) minimize degradation .
Q. What computational methods are effective in predicting the spectroscopic and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies (FT-IR), NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects are modeled using the Polarizable Continuum Model (PCM). For electronic spectra, Time-Dependent DFT (TD-DFT) simulates UV-Vis absorption bands, correlating with experimental λₘₐₐ values (~270 nm) .
Data Contradiction Analysis
Q. How can conflicting HPLC retention times for this compound across studies be reconciled?
- Methodological Answer : Discrepancies arise from variations in stationary phases (e.g., C18 vs. phenyl columns), mobile phase composition (e.g., acetonitrile/water vs. methanol/buffer), and detection wavelengths. Standardization using reference compounds (e.g., USP standards) and calibration curves under identical conditions (e.g., SQD-FA05 vs. SQD-FA50) resolves inconsistencies. Multi-laboratory validation ensures reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
